Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Description
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate (CAS: 125732-13-0) is a β-keto ester derivative characterized by a 2,6-dimethoxy-substituted phenyl ring attached to a propanoate backbone. Its molecular formula is C₁₃H₁₆O₅, with a molecular weight of 252.26 g/mol . Key spectral data include:
- IR (KBr): 1743.65 cm⁻¹ (ester C=O), 1705.07 cm⁻¹ (keto C=O) .
- ¹H NMR (DMSO-d₆): δ 1.14 (t, -OCH₂CH₃), 3.75 (s, 2 × -OCH₃ and -CH₂-), 6.70–7.35 (aromatic protons) .
- ¹³C NMR: δ 195.95 (keto carbonyl), 166.82 (ester carbonyl), 156.98 (methoxy-substituted carbons) .
This compound is synthesized via Claisen condensation or related methods, achieving a 78% yield under optimized conditions . It serves as a key intermediate in medicinal chemistry, particularly for synthesizing quinolinone and pyrazolopyrimidinone derivatives .
Properties
IUPAC Name |
ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(15)8-9(14)13-10(16-2)6-5-7-11(13)17-3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLFOVUCDCNWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610431 | |
| Record name | Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125732-13-0 | |
| Record name | Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalysts : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are preferred due to their strong basicity, which facilitates enolate formation.
-
Solvents : Anhydrous ethanol or tetrahydrofuran (THF) ensures optimal solubility of reactants.
-
Temperature : Reflux conditions (70–80°C) are maintained for 6–12 hours to achieve complete conversion.
-
Yield : Typical yields range from 65% to 78%, depending on the purity of starting materials and reaction scale.
Mechanistic Insights :
-
Enolate Formation : The base deprotonates ethyl acetoacetate, generating an enolate ion.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2,6-dimethoxybenzaldehyde.
-
Dehydration : The intermediate undergoes dehydration to form the α,β-unsaturated ketone, which tautomerizes to the final β-keto ester.
Table 1: Claisen-Schmidt Condensation Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (NaOEt) | 10 mol% | Maximizes enolate formation |
| Solvent | Anhydrous ethanol | Enhances reactivity |
| Reaction Time | 8–10 hours | Balances conversion and side reactions |
| Temperature | 75°C | Accelerates kinetics |
Esterification of 3-(2,6-Dimethoxyphenyl)-3-Oxopropanoic Acid
An alternative route involves the esterification of 3-(2,6-dimethoxyphenyl)-3-oxopropanoic acid with ethanol under acidic conditions. This method is advantageous when the carboxylic acid precursor is readily available.
Procedure and Catalysis
-
Acid Catalysts : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used to protonate the carbonyl oxygen, facilitating nucleophilic attack by ethanol.
-
Reflux Conditions : The reaction is conducted at 80–90°C for 4–6 hours, with molecular sieves often added to absorb water and shift equilibrium toward ester formation.
-
Yield : This method achieves yields of 70–85%, with purity exceeding 95% after purification.
Purification Techniques :
-
Liquid-Liquid Extraction : The crude product is washed with sodium bicarbonate to remove residual acid.
-
Distillation : Low-pressure distillation isolates the ester from unreacted ethanol.
-
Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals.
Table 2: Esterification Reaction Metrics
| Parameter | Value | Notes |
|---|---|---|
| Catalyst (H₂SO₄) | 5 mol% | Avoids over-sulfonation |
| Ethanol Molar Ratio | 3:1 (excess) | Drives equilibrium |
| Reaction Time | 5 hours | Minimizes degradation |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and heterogeneous catalysis are employed to meet these demands.
Key Innovations
-
Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction times to 1–2 hours, improving throughput.
-
Heterogeneous Catalysts : Zeolites or Amberlyst-15 resins enable catalyst recycling, reducing waste.
-
Process Intensification : In-line analytics (e.g., FTIR monitoring) ensure real-time quality control.
Table 3: Industrial vs. Laboratory Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Recovery | Not feasible | ≥90% recovery |
| Throughput | 10–50 g/day | 100–500 kg/day |
| Purity | 95–98% | 99%+ (pharma grade) |
Comparative Analysis of Methods
Yield and Efficiency
-
Claisen-Schmidt Condensation : Superior for small-scale synthesis due to straightforward setup (average yield: 75%).
-
Esterification : Preferred for scalability and higher purity but requires pre-synthesized carboxylic acid.
Environmental Impact
-
Solvent Use : Claisen-Schmidt employs ethanol (low toxicity), whereas esterification generates acidic wastewater requiring neutralization.
-
Catalyst Waste : Homogeneous catalysts in Claisen-Schmidt necessitate post-reaction quenching, increasing waste.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Organic Chemistry
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is primarily used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical transformations (oxidation, reduction, and substitution) makes it valuable for creating more complex structures.
Biological Studies
The compound has been investigated for its potential biological activities:
- Enzyme-Catalyzed Reactions: It can serve as a substrate for enzymes, aiding in the exploration of metabolic pathways.
- Anticancer Properties: Research has indicated that derivatives of this compound may exhibit anticancer activity by modulating cell proliferation and inducing apoptosis in cancer cells .
Pharmaceutical Development
This compound has been explored as a precursor for developing pharmaceutical compounds targeting specific biological pathways. Its structural features enhance its binding affinity to various receptors and enzymes, making it a candidate for drug development aimed at treating diseases such as cancer and osteoporosis .
Case Studies and Experimental Findings
-
Anticancer Activity Study:
In a study on various derivatives of this compound, certain compounds showed promising results against prostate cancer cell lines (PC-3 and DU145). The presence of specific functional groups was crucial for enhancing bioactivity compared to the parent compound Psoralidin . -
Mechanism of Action:
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator due to its structural characteristics. This interaction could lead to therapeutic effects in conditions mediated by those enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The presence of the dimethoxyphenyl group can influence its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 3-(substituted phenyl)-3-oxopropanoate Derivatives
Spectral and Physical Property Trends
- ¹H NMR Shifts: The aromatic proton signals vary significantly with substituent positions. For example, the target compound’s para-coupled protons (δ 6.70–7.35) differ from the meta-coupled protons in 3,5-dimethoxy derivatives .
- Solubility: Methoxy-substituted derivatives are more polar and water-soluble than nitro- or chloro-substituted analogs.
Biological Activity
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of two methoxy groups positioned at the 2 and 6 positions of the phenyl ring. This substitution pattern is crucial for its biological activity and reactivity.
The biological effects of this compound are primarily mediated through its interaction with various molecular targets. The compound acts as a substrate for enzymes involved in metabolic pathways, which can lead to the formation of active metabolites that exert biological effects. The dimethoxyphenyl group enhances its binding affinity to specific enzymes and receptors, influencing its pharmacological profile .
Biological Activities
-
Antitumor Activity :
- Studies have demonstrated that this compound exhibits notable antitumor properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines such as HL-60 and H460. The compound's ability to cause chromatin condensation and nuclear fragmentation indicates its role in promoting apoptotic pathways .
- IC50 Values : The compound has shown promising IC50 values against various cancer cell lines, suggesting its potential as an anticancer agent.
-
Antimicrobial Properties :
- Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for further studies aimed at developing new antimicrobial agents.
-
Enzyme Interaction :
- This compound has been used in studies involving enzyme-catalyzed reactions, demonstrating its utility as a biochemical tool for exploring metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Structure | Moderate antitumor activity | 15 |
| Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | Structure | High antitumor activity | 5 |
| This compound | Structure | Significant antitumor activity | <10 |
The positioning of methoxy groups significantly affects the compound's reactivity and biological activity. For instance, compounds with methoxy groups at different positions often exhibit varied potency against cancer cell lines.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:
- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently while maintaining high yields. For example, modifications in reaction conditions have led to improved yields and purity of the final product .
- In Vitro Studies : In vitro assays have confirmed the compound's ability to inhibit cell proliferation in several cancer cell lines. Morphological assessments using Hoechst staining revealed typical apoptotic features in treated cells .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, and how are intermediates purified?
- Methodology : A standard approach involves condensation of 2,6-dimethoxybenzaldehyde with ethyl acetoacetate derivatives under Claisen-Schmidt or similar conditions. For example, refluxing with acetic acid (AcOH) and calcium sulfate (CaSO₄) in ethanol under nitrogen for extended periods (e.g., 144 hours) facilitates imine or keto-ester formation . Purification typically employs flash chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures to isolate intermediates .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use full chemical protective clothing (e.g., nitrile gloves, lab coats) and respiratory protection (e.g., NIOSH-approved P95 respirators) to avoid inhalation or dermal exposure . Work in a fume hood, avoid drainage contamination, and store in airtight containers under inert gas (e.g., N₂) to prevent decomposition .
Q. Which analytical techniques confirm the compound’s purity and structural integrity?
- Methodology :
- LCMS/HPLC : Monitor reaction progress and purity (e.g., m/z 294 [M+H]⁺, retention time 0.66 minutes under SQD-FA05 conditions) .
- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy group signals at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- Melting Point : Validate crystallinity, though data gaps may require differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodology : Combine multiple techniques:
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., distinguishing threo/erythro diastereomers via crystal lattice analysis) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, such as differentiating methoxy and ester carbonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas when isotopic patterns conflict with expected data .
Q. What mechanistic considerations apply to its reactivity in annulation or cyclization reactions?
- Methodology : The β-ketoester moiety enables nucleophilic attack at the carbonyl, facilitating cyclizations. For example:
- Darzens Reaction : React with α-bromo ketones in the presence of bases (e.g., NaH) to form epoxyphosphonates, with stereoselectivity controlled by solvent polarity and temperature .
- Spirocyclization : Use Lewis acids (e.g., BF₃·Et₂O) to activate the keto group for intramolecular attack, forming spiro-fused structures . Monitor regioselectivity via kinetic vs. thermodynamic control studies .
Q. How can experimental design optimize stability under varying conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and analyze degradation products via LC-MS. For example, detect hydrolysis products (e.g., free carboxylic acids) under acidic/basic conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) to guide storage conditions .
- Compatibility Studies : Test inertness with common reagents (e.g., thionyl chloride, LiAlH₄) to avoid hazardous incompatibilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
